1-(4-Amino-2-sulphophenyl)-4,5-dihydro-5-oxo-4-((2-sulphophenyl)azo)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-2-sulphophenyl)-4,5-dihydro-5-oxo-4-((2-sulphophenyl)azo)-1H-pyrazole-3-carboxylic acid is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-2-sulphophenyl)-4,5-dihydro-5-oxo-4-((2-sulphophenyl)azo)-1H-pyrazole-3-carboxylic acid involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the sulphophenyl and azo groups, followed by their incorporation into the pyrazole ring. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-2-sulphophenyl)-4,5-dihydro-5-oxo-4-((2-sulphophenyl)azo)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the azo group, leading to the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
1-(4-Amino-2-sulphophenyl)-4,5-dihydro-5-oxo-4-((2-sulphophenyl)azo)-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and diagnostic tools.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-sulphophenyl)-4,5-dihydro-5-oxo-4-((2-sulphophenyl)azo)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulphophenyl and azo groups play a crucial role in its reactivity and binding to target molecules. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Amino-2-sulphophenyl)vinyl]-5-[[4-[(4-sulphophenyl)azo]-1-naphthyl]-NNO-azoxy]benzenesulphonic acid
- Benzenesulfonic acid derivatives
Uniqueness
1-(4-Amino-2-sulphophenyl)-4,5-dihydro-5-oxo-4-((2-sulphophenyl)azo)-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of sulphophenyl and azo groups within the pyrazole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
65180-69-0 |
---|---|
Molecular Formula |
C16H13N5O9S2 |
Molecular Weight |
483.4 g/mol |
IUPAC Name |
1-(4-amino-2-sulfophenyl)-5-oxo-4-[(2-sulfophenyl)diazenyl]-4H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C16H13N5O9S2/c17-8-5-6-10(12(7-8)32(28,29)30)21-15(22)13(14(20-21)16(23)24)19-18-9-3-1-2-4-11(9)31(25,26)27/h1-7,13H,17H2,(H,23,24)(H,25,26,27)(H,28,29,30) |
InChI Key |
YXPDUETWSLXPAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2C(=NN(C2=O)C3=C(C=C(C=C3)N)S(=O)(=O)O)C(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.